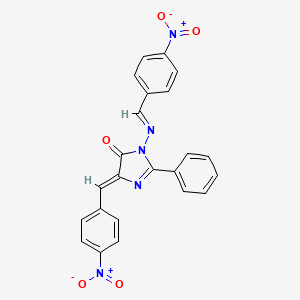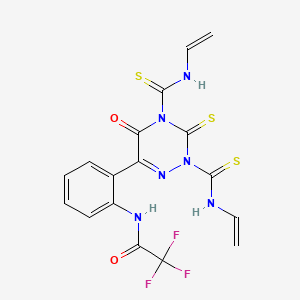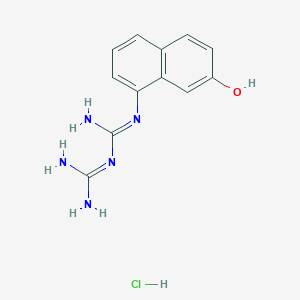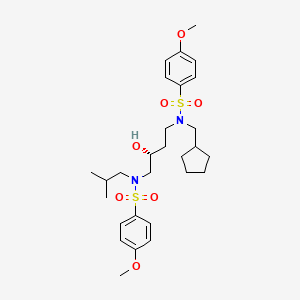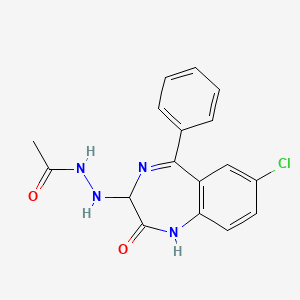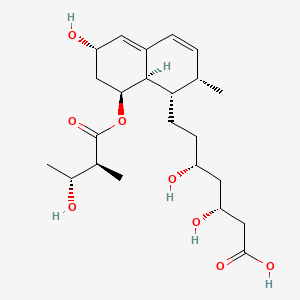![molecular formula C38H80N.C32H15CuN8O3S<br>C70H95CuN9O3S B12780678 copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate CAS No. 70750-63-9](/img/structure/B12780678.png)
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” is a complex organometallic compound. It is known for its unique structure, which includes a phthalocyanine core with copper at its center, and long alkyl chains attached to the nitrogen atoms. This compound is often used in various scientific and industrial applications due to its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalocyanine with copper salts in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the complex structure. The long alkyl chains are introduced through a quaternization reaction, where dimethyl(dioctadecyl)amine reacts with the phthalocyanine-copper complex.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center and the phthalocyanine ring.
Substitution: The long alkyl chains can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce copper(I) complexes. Substitution reactions can yield a variety of derivatives with different alkyl or functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its stable structure and ability to facilitate electron transfer processes.
Biology
In biological research, it is used as a fluorescent marker due to its strong absorption and emission properties in the visible spectrum.
Medicine
Industry
In the industrial sector, it is used in the production of dyes and pigments, providing vibrant and stable colors for various applications.
作用机制
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets. In catalytic reactions, the copper center facilitates electron transfer, enabling the reaction to proceed. In biological applications, the phthalocyanine ring absorbs light and transfers energy to surrounding molecules, generating reactive oxygen species that can damage or destroy target cells.
相似化合物的比较
Similar Compounds
Copper phthalocyanine: A simpler compound with a similar core structure but without the long alkyl chains.
Zinc phthalocyanine: Similar structure but with zinc instead of copper, used in similar applications.
Iron phthalocyanine: Contains iron at the center, used as a catalyst in different types of reactions.
Uniqueness
The uniqueness of “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” lies in its long alkyl chains, which enhance its solubility and stability in various solvents. This makes it more versatile and effective in a wider range of applications compared to its simpler counterparts .
属性
CAS 编号 |
70750-63-9 |
|---|---|
分子式 |
C38H80N.C32H15CuN8O3S C70H95CuN9O3S |
分子量 |
1206.2 g/mol |
IUPAC 名称 |
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C38H80N.C32H16N8O3S.Cu/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h5-38H2,1-4H3;1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q+1;-2;+2/p-1 |
InChI 键 |
IPHJYJHJDIGARM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
物理描述 |
Dry Powder; Liquid, Other Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
